Pentanedioic-d6 anhydride
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Overview
Description
It is a chemical compound with the molecular formula C5D6O3 and a molecular weight of 130.16 g/mol. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule, making it useful in various scientific research applications.
Preparation Methods
Pentanedioic-d6 anhydride can be synthesized through several methods. One common synthetic route involves the deuteration of glutaric anhydride. This process typically requires the use of deuterium oxide (D2O) and a suitable catalyst under controlled reaction conditions . Industrial production methods may involve the use of specialized equipment to ensure the purity and isotopic labeling of the compound.
Chemical Reactions Analysis
Pentanedioic-d6 anhydride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form pentanedioic-d6 acid.
Esterification: It can react with alcohols to form esters.
Aminolysis: It can react with amines to form amides.
Common reagents used in these reactions include water, alcohols, and amines, with conditions varying depending on the desired product . Major products formed from these reactions include pentanedioic-d6 acid, esters, and amides.
Scientific Research Applications
Pentanedioic-d6 anhydride has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses and reactions.
Biology: It is employed in metabolic studies to trace biochemical pathways.
Medicine: It is used in the development of pharmaceuticals and as a reference standard in drug testing.
Industry: It is utilized in the production of polymers and other materials
Mechanism of Action
Comparison with Similar Compounds
Pentanedioic-d6 anhydride is similar to other anhydrides, such as:
Glutaric anhydride: The non-deuterated form of this compound.
Succinic anhydride: Another anhydride with a similar structure but different chemical properties.
Maleic anhydride: An anhydride with a different structure and reactivity.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable in isotopic labeling studies and tracing biochemical pathways .
Properties
Molecular Formula |
C5H6O3 |
---|---|
Molecular Weight |
120.14 g/mol |
IUPAC Name |
3,3,4,4,5,5-hexadeuteriooxane-2,6-dione |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2/i1D2,2D2,3D2 |
InChI Key |
VANNPISTIUFMLH-NMFSSPJFSA-N |
Isomeric SMILES |
[2H]C1(C(=O)OC(=O)C(C1([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CC(=O)OC(=O)C1 |
Origin of Product |
United States |
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